molecular formula C12H14O4 B1394090 Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate CAS No. 1142226-84-3

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate

Cat. No. B1394090
M. Wt: 222.24 g/mol
InChI Key: IHLQHDRYAKIQBH-UHFFFAOYSA-N
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Description

“Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a hydroxy group (OH), which is commonly found in alcohols . The compound also contains a methyl ester group (COOCH3), which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring and multiple functional groups. Cycloalkanes like cyclopropane have a general formula of CnH2n . The presence of the hydroxy and ester groups would add to the complexity of the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving “Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” are not available, compounds with similar structures can undergo a variety of reactions. For example, cyclopropyl groups can participate in ring-opening reactions . The hydroxy and ester groups are also reactive and can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” would depend on the structure of the molecule. For example, cyclopropane is known to be a planar molecule, and its bond angles are significantly strained, which makes it quite reactive .

Scientific Research Applications

Crystal Structure and Chemical Quantum Parameters

  • Methyl 4-hydroxybenzoate, known as methyl paraben, exhibits antimicrobial properties used in cosmetics, personal-care products, and as a food preservative. A study examined its crystal structure and intermolecular interactions through Hirshfeld surface analysis and computed the molecule's quantum mechanical parameters using Hartree Fock (HF) and Density Functional Theory (DFT). The findings help in understanding the molecular basis of its pharmaceutical activity (Sharfalddin et al., 2020).

Antimicrobial and Molluscicidal Activities

  • Research on Piper aduncum leaves identified several prenylated benzoic acid derivatives, including compounds related to methyl 4-hydroxybenzoate, which displayed significant antibacterial activities and molluscicidal properties. This research contributes to the understanding of natural products with potential pharmaceutical applications (Orjala et al., 1993).

Environmental Monitoring

  • A study developed a method to measure concentrations of parabens, including methyl paraben, in human milk. This research is crucial for assessing human exposure to these compounds and understanding their potential risks to health, especially in breastfed infants (Ye et al., 2008).

Synthesis of Heterocycles with Cyclopropyl Substituent

  • Methyl 3-cyclopropyl-3-oxopropanoate, closely related to the chemical , was used in synthesizing various heterocycles with cyclopropyl substituents. This type of research aids in the development of new chemical compounds with potential applications in medicinal chemistry (Pokhodylo et al., 2010).

Application in Fluorescent Sensing

  • A study on a fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate demonstrated its high selectivity and sensitivity towards Al3+ ions. This research is significant for developing new tools for metal ion detection in environmental and biological contexts (Ye et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. These may include wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 3-[cyclopropyl(hydroxy)methyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-12(15)8-4-5-10(13)9(6-8)11(14)7-2-3-7/h4-7,11,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQHDRYAKIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate

Synthesis routes and methods

Procedure details

In an ice-bath, methyl 3-formyl-4-hydroxybenzoate T29.1 (900 mg, 5 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was dissolved in 5 mL THF. Then cyclopropylmagnesium bromide, 0.5 m in THF (22000 μL, 11 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was added slowly. The reaction was raised to room temperature immediately and stirred at room temperature for 2 hours. After quenching with 1N HCl 11 mL, the reaction was extracted with EtOAc and dried. Silica gel chromatography afforded 950 mg of the product T29.2 (85%).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
22000 μL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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